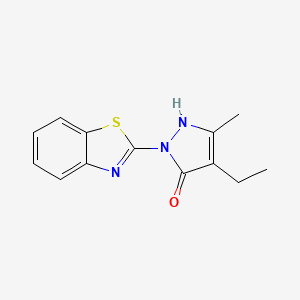![molecular formula C20H24N2O3 B4850584 N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4850584.png)
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as IMPE, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. IMPE is a member of the family of compounds known as N-alkylated diamides, which have shown promising results in a range of biological and chemical studies. In
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide may alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth. N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways in cells. By inhibiting PKC, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide may alter the activity of various proteins involved in cell signaling, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to exhibit a range of biochemical and physiological effects in cells and animals. In vitro studies have shown that N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. In addition, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. It has also been shown to exhibit low toxicity in animal models, suggesting that it may have a favorable safety profile for use in humans. However, the synthesis of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be challenging, and the compound may be difficult to purify to a high degree of purity. In addition, the mechanism of action of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully understood, which may limit its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of focus is the elucidation of its mechanism of action, which may help to identify new targets for cancer therapy and other applications. Another area of focus is the development of new synthetic methods for N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, which may improve the yield and purity of the compound. In addition, further studies are needed to explore the potential applications of N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in other fields, such as material science and drug discovery.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent. In addition, N-(4-isopropylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has shown promising results in the field of material science, where it has been used as a precursor for the synthesis of new polymers and materials.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)16-6-8-17(9-7-16)22-20(24)19(23)21-13-12-15-4-10-18(25-3)11-5-15/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPGJESHQKYING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4850524.png)
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4850537.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)


![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4850576.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
![ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4850593.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![ethyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4850608.png)